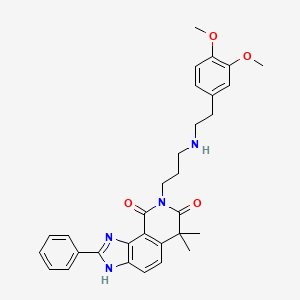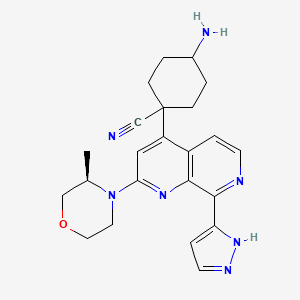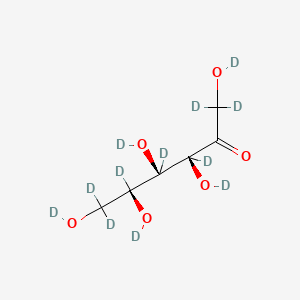
D-Fructose-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-d12: is a deuterated form of D-fructose, a ketohexose sugar. The compound is labeled with deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-d12 typically involves the exchange of hydrogen atoms in D-fructose with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The process is optimized to ensure high isotopic purity and yield. The deuterated compound is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose-d12 undergoes various chemical reactions similar to its non-deuterated counterpart, D-fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-gluconic acid-d12.
Reduction: Reduction of this compound can yield D-sorbitol-d12.
Isomerization: this compound can isomerize to D-glucose-d12 under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used for reduction.
Isomerization: Basic conditions, such as the use of sodium hydroxide (NaOH), facilitate isomerization.
Major Products:
Oxidation: D-Gluconic acid-d12
Reduction: D-Sorbitol-d12
Isomerization: D-Glucose-d12
Aplicaciones Científicas De Investigación
Chemistry: D-Fructose-d12 is widely used in NMR spectroscopy to study the structural and dynamic properties of carbohydrates. The deuterium labeling provides enhanced resolution and sensitivity in NMR spectra.
Biology: In metabolic studies, this compound serves as a tracer to investigate the metabolic pathways of fructose in biological systems. It helps in understanding the role of fructose in various metabolic disorders.
Medicine: this compound is used in clinical research to study the metabolism of fructose in patients with metabolic diseases such as diabetes and obesity. It aids in the development of therapeutic strategies for these conditions.
Industry: In the food industry, this compound is used to study the stability and behavior of fructose in different food products. It helps in optimizing food processing techniques and improving product quality.
Mecanismo De Acción
The mechanism of action of D-Fructose-d12 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated D-fructose. The deuterium atoms, however, provide a distinct isotopic signature that can be tracked using analytical techniques. This allows researchers to monitor the metabolic fate of fructose and identify specific molecular targets and pathways involved in its metabolism.
Comparación Con Compuestos Similares
D-Glucose-d12: Another deuterated sugar used in metabolic studies and NMR spectroscopy.
D-Galactose-d12: Deuterated form of D-galactose, used in similar applications as D-Fructose-d12.
D-Mannose-d12: Deuterated mannose, used in carbohydrate research.
Uniqueness: this compound is unique due to its ketohexose structure, which differs from the aldohexose structure of D-glucose and D-galactose. This structural difference influences its reactivity and metabolic pathways, making it a valuable tool for studying specific aspects of fructose metabolism that cannot be addressed using other deuterated sugars.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentadeuteriooxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D,7D,8D,9D,11D,12D |
Clave InChI |
BJHIKXHVCXFQLS-ZWXXLTAGSA-N |
SMILES isomérico |
[2H][C@@](C(=O)C([2H])([2H])O[2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H] |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)

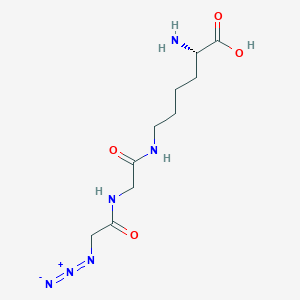
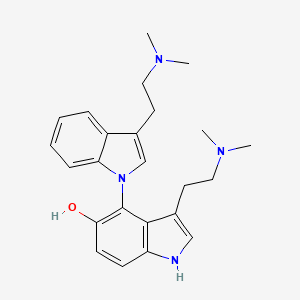
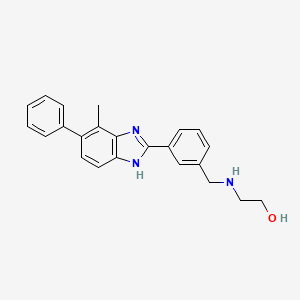
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
